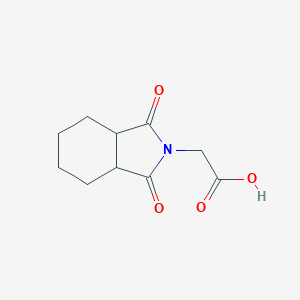

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid

説明

BenchChem offers high-quality (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXZNEUSTGLDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Diels-Alder reaction to form a cyclohexene intermediate, followed by catalytic hydrogenation and subsequent imidization with glycine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathway and experimental workflow to ensure clarity and reproducibility. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and its derivatives are heterocyclic compounds that are of significant interest in the development of novel therapeutic agents. The core isoindole structure is a key pharmacophore in a variety of biologically active molecules. This guide details a reliable three-step synthetic route to this target compound, providing a foundation for further research and development.

The synthesis pathway involves:

-

Step 1: Diels-Alder Reaction: The formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride from 1,3-butadiene and maleic anhydride.

-

Step 2: Catalytic Hydrogenation: The saturation of the cyclohexene ring to yield cis-cyclohexane-1,2-dicarboxylic anhydride.

-

Step 3: Imidization: The reaction of the saturated anhydride with glycine to form the final product, (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid.

Synthesis Pathway

The overall synthetic scheme is presented below. The process begins with the in situ generation of 1,3-butadiene from 3-sulfolene, which then undergoes a [4+2] cycloaddition with maleic anhydride. The resulting unsaturated anhydride is then reduced, and the final step involves the formation of the imide ring with glycine.

Experimental Protocols

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This step involves a Diels-Alder reaction between 1,3-butadiene, generated in situ from 3-sulfolene, and maleic anhydride.[1][2][3][4]

Materials:

-

3-Sulfolene

-

Maleic anhydride

-

Xylene or Diglyme (solvent)

-

Petroleum ether (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (0.9 to 1.0 eq).

-

Add the solvent (xylene or diglyme) to the flask.

-

Heat the mixture to reflux. The 3-sulfolene will thermally decompose to 1,3-butadiene and sulfur dioxide gas.[2] The 1,3-butadiene will then react with maleic anhydride.

-

Maintain the reflux for approximately 30-60 minutes.[5]

-

Allow the reaction mixture to cool to room temperature.

-

Induce crystallization by adding petroleum ether or cold water.[3][4]

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

-

Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Step 2: Synthesis of cis-Cyclohexane-1,2-dicarboxylic Anhydride

This step involves the catalytic hydrogenation of the double bond in the cyclohexene ring.[6]

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Hydrogen gas (H₂)

-

Silica-supported nickel catalyst

Procedure:

-

Place the cis-4-cyclohexene-1,2-dicarboxylic anhydride and the silica-supported nickel catalyst (1-5% by weight) in a suitable hydrogenation apparatus.

-

Heat the mixture to a molten state (approximately 120-140 °C).[6]

-

Introduce hydrogen gas into the apparatus while maintaining the temperature.

-

Continue the reaction under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Cool the reaction mixture to solidify the product.

-

The product can be purified by vacuum distillation if necessary, although the reaction often proceeds to completion, yielding a product of high purity.[6]

Step 3: Synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid

This final step is the formation of the imide ring by reacting the saturated anhydride with glycine. The protocol is based on analogous reactions of anhydrides with amino acids and hydrazides.[7]

Materials:

-

cis-Cyclohexane-1,2-dicarboxylic anhydride

-

Glycine

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in glacial acetic acid.

-

Add glycine (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours.[7]

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.[7]

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reactants and Products for Synthesis

| Step | Reactant(s) | Product | Molar Mass ( g/mol ) |

| 1 | 3-Sulfolene, Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | 152.15 |

| 2 | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride, H₂ | cis-Cyclohexane-1,2-dicarboxylic Anhydride | 154.16 |

| 3 | cis-Cyclohexane-1,2-dicarboxylic Anhydride, Glycine | (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid | 211.21 |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Melting Point (°C) |

| 1 | Xylene or Diglyme | Reflux (~140) | 0.5 - 1 | 50 - 85[5][8] | 102 - 105[5] |

| 2 | None (molten) | 120 - 140 | Until H₂ uptake ceases | Quantitative[6] | ~36 (crude)[6] |

| 3 | Glacial Acetic Acid | Reflux | ~5 | 67-74 (analogous reaction)[7] | Not Reported |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a detailed and structured methodology for the synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. By following the outlined experimental protocols, researchers and scientists can reliably produce this compound for further investigation in drug discovery and development programs. The provided quantitative data and visual workflows serve as a practical resource to facilitate the successful execution of this synthesis.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 5. studymoose.com [studymoose.com]

- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. sas.upenn.edu [sas.upenn.edu]

An In-depth Technical Guide on the Physicochemical Properties of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a derivative of the octahydroisoindole-1,3-dione core, represents a class of compounds with significant potential in medicinal chemistry. The N-substituted isoindole-1,3-dione scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities. These activities include anti-inflammatory, antimicrobial, anticonvulsant, and even antitumor effects.[1][2] A thorough understanding of the physicochemical properties of novel derivatives such as (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior, and for guiding further drug development efforts.

This technical guide provides a summary of the known physicochemical properties of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and presents a general workflow for the initial biological screening of such novel compounds.

Physicochemical Properties

The following table summarizes the available quantitative data for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. It is important to distinguish this saturated "octahydro" derivative from its unsaturated "dihydro" analog, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (also known as N-phthaloylglycine).

| Property | Value | Source |

| CAS Number | 138220-90-3 | [3] |

| Molecular Formula | C₁₀H₁₃NO₄ | [3] |

| Molecular Weight | 211.21 g/mol | [3] |

| Melting Point | 89 °C | [3] |

| Boiling Point | 473.6 °C | [3] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| LogP | Data not available |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are methodologies for determining the acid dissociation constant (pKa), aqueous solubility, and the partition coefficient (logP).

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and receptor binding.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low. The concentration should be in the range of 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Flow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a key determinant of a drug's absorption and distribution. The shake-flask method is a widely accepted technique for its determination.

Methodology:

-

Sample Preparation: Add an excess amount of solid (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid to a known volume of purified water or a relevant buffer solution in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration, ensuring no solid particles are carried over.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid in one of the pre-saturated phases. Mix this solution with a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: Shake the mixture for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Activity Screening

Given that various N-substituted isoindole-1,3-dione derivatives have demonstrated a range of biological activities, a primary screening cascade is essential to identify the potential therapeutic applications of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid.

The following diagram illustrates a general workflow for the initial biological screening of a novel chemical entity.

General Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological activity screening of a novel compound.

Experimental Protocols for Initial Screening:

-

Antimicrobial Activity (Broth Microdilution Assay):

-

Prepare a twofold serial dilution of the compound in a 96-well microtiter plate.

-

Add a standardized inoculum of the test microorganism (bacteria or fungi) to each well.

-

Incubate the plate under appropriate conditions.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Anticancer Activity (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.[4]

-

-

Anti-inflammatory Activity (COX Enzyme Inhibition Assay):

-

The ability of the compound to inhibit cyclooxygenase (COX-1 and COX-2) enzymes can be assessed using commercially available assay kits.

-

These assays typically measure the conversion of arachidonic acid to prostaglandin E2 (PGE2) in the presence and absence of the test compound.

-

Inhibition of PGE2 production indicates potential anti-inflammatory activity.[5]

-

Conclusion

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid belongs to a promising class of compounds with potential for diverse therapeutic applications. While some fundamental physicochemical data are available, further experimental determination of its pKa, aqueous solubility, and logP is essential for a comprehensive understanding of its drug-like properties. The provided experimental protocols and the general biological screening workflow offer a robust framework for the continued investigation and development of this and related novel chemical entities. The insights gained from such studies will be invaluable for advancing this compound from a promising lead to a potential clinical candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)acetic acid | 138220-90-3 | NFA22090 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details its chemical identity, structural information, a proposed synthesis protocol based on established chemical reactions, and discusses its potential biological significance in the context of related isoindoline-1,3-dione derivatives.

Chemical Identity and Structure

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a derivative of hexahydrophthalimide, is a chemical compound with significant potential for further investigation in various scientific fields.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 138220-90-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| SMILES | O=C(O)CN1C(=O)C2CCCCC2C1=O | |

| Melting Point | 89 °C | [1] |

| Boiling Point | 473.6 °C | [1] |

Structure:

The chemical structure of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid consists of a saturated bicyclic hexahydrophthalimide core linked to an acetic acid moiety through the nitrogen atom of the imide ring.

Figure 1: Chemical Structure of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid.

Synthesis Protocol

Therefore, a direct and logical approach for the synthesis of the target compound is the condensation reaction between hexahydrophthalic anhydride and glycine.

Proposed Experimental Protocol:

Reaction: Hexahydrophthalic anhydride + Glycine → (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid

Reagents and Materials:

-

Hexahydrophthalic anhydride

-

Glycine

-

Glacial acetic acid (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of hexahydrophthalic anhydride and glycine in a suitable volume of glacial acetic acid.

-

Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any residual acetic acid and unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to obtain pure (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid.

-

Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the imide and carboxylic acid, C-N).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities and Applications in Drug Development

While specific biological data for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid is limited in the public domain, the broader class of isoindoline-1,3-dione and hexahydrophthalimide derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. These activities provide a strong rationale for investigating the biological potential of the title compound.

Table 2: Reported Biological Activities of Related Isoindoline-1,3-dione Derivatives

| Biological Activity | Description | References |

| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines. | [4] |

| Anti-inflammatory | Some analogues exhibit anti-inflammatory properties. | [3] |

| Antimicrobial | Antimicrobial and antifungal activities have been reported for certain derivatives. | [3] |

| Enzyme Inhibition | Inhibition of enzymes such as protoporphyrinogen oxidase and soluble epoxide hydrolase has been observed. | [5][6] |

| Anticonvulsant | Certain N-substituted phthalimides have demonstrated anticonvulsant effects. | [3] |

The presence of the acetic acid moiety in (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid provides a handle for further chemical modifications, such as the formation of amides or esters, which could be exploited in the design of new therapeutic agents or chemical probes. This functional group could also influence the pharmacokinetic properties of the molecule, such as its solubility and ability to interact with biological targets.

Given the diverse biological activities of related compounds, (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid represents a valuable scaffold for the development of novel drug candidates. Further research is warranted to explore its specific biological targets and therapeutic potential.

Conclusion

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid is a readily accessible compound with a chemical structure that suggests a range of potential biological activities. This technical guide provides a foundation for researchers and drug development professionals interested in exploring its synthesis and pharmacological properties. While further experimental validation is required to fully elucidate its biological profile, the information presented herein, based on the activities of structurally related compounds, highlights its promise as a valuable building block in the design and discovery of new therapeutic agents.

References

- 1. 2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)acetic acid | 138220-90-3 | NFA22090 [biosynth.com]

- 2. (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid - CAS:138220-90-3 - 阿镁生物 [amaybio.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexahydrophthalimide–benzothiazole hybrids as a new class of protoporphyrinogen oxidase inhibitors: synthesis, structure–activity relationship, and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isoindole-1,3-dione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of isoindole-1,3-dione derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Isoindole-1,3-dione derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis, the programmed cell death essential for tissue homeostasis, and the disruption of cancer cell proliferation.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of various isoindole-1,3-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected isoindole-1,3-dione derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 (as µg/mL) | [1] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | 3.81 (as µg/mL) | [1] |

| Compound 7 (containing azide and silyl ether) | A549 (Lung adenocarcinoma) | 19.41 | [2] |

| N-benzylisoindole-1,3-dione 3 | A549-Luc (Lung adenocarcinoma) | 114.25 | [3] |

| N-benzylisoindole-1,3-dione 4 | A549-Luc (Lung adenocarcinoma) | 116.26 | [3] |

| Passerini adduct 8a | A549 (Lung adenocarcinoma) | 0.04-0.11 | [4] |

| Passerini adduct 8a | Caco-2 (Colorectal adenocarcinoma) | 0.04-0.11 | [4] |

| Passerini adduct 8a | MDA-MB 231 (Breast adenocarcinoma) | 0.04-0.11 | [4] |

Mechanism of Action: Apoptosis Induction

Several studies have indicated that isoindole-1,3-dione derivatives exert their anticancer effects by triggering the apoptotic cascade. This process is tightly regulated by a complex network of pro-apoptotic and anti-apoptotic proteins. Evidence suggests that these compounds can modulate the expression of key apoptotic regulators and activate executioner caspases. For instance, some derivatives have been shown to induce apoptosis through the activation of caspase-3 and caspase-7.[4][5] Furthermore, the induction of apoptosis by certain indole derivatives has been linked to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

Below is a diagram illustrating the intrinsic apoptosis pathway, which is a common mechanism of action for many anticancer drugs, including potentially some isoindole-1,3-dione derivatives.

Caption: Intrinsic apoptosis pathway.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Isoindole-1,3-dione derivatives, particularly the renowned thalidomide and its analogs, have demonstrated potent anti-inflammatory properties. Their mechanisms of action are multifaceted, primarily involving the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of isoindole-1,3-dione derivatives are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The following table presents the IC50 values of select derivatives against COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| PYZ16 | >5.58 | 0.52 | [6] |

| Celecoxib (Reference) | 7.43 | 0.78 | [6] |

| Compound 4e | - | 3.34 | [7] |

| Compound 9h | - | 2.42 | [7] |

| Compound 9i | - | 2.35 | [7] |

| Indomethacin (Reference) | - | 0.026 | [7] |

| Celecoxib (Reference) | - | 0.03 | [7] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including those encoding cytokines like TNF-α and enzymes like COX-2.

Some isoindole-1,3-dione derivatives have been shown to inhibit the NF-κB signaling pathway. For example, certain derivatives have been found to inhibit the phosphorylation of the p65 subunit of NF-κB, a crucial step for its activation.[8] Thalidomide and its analogs are known to inhibit the production of TNF-α, a key activator of the NF-κB pathway.

The following diagram illustrates the NF-κB signaling pathway and highlights potential points of inhibition by isoindole-1,3-dione derivatives.

Caption: NF-κB signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Isoindole-1,3-dione derivatives have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table provides MIC values for selected isoindole-1,3-dione derivatives against common bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 19l | Escherichia coli | 12.5 | |

| Compound 19l | Staphylococcus aureus | 12.5 | |

| Compound 19p | Escherichia coli | 12.5 | |

| Compound 19p | Staphylococcus aureus | 12.5 | |

| Ciprofloxacin (Reference) | Escherichia coli | - | |

| Ciprofloxacin (Reference) | Staphylococcus aureus | - | |

| SMJ-2 | Staphylococcus aureus (MRSA) | 0.25-2 | |

| SMJ-4 | Staphylococcus aureus (MRSA) | 0.25-16 |

Enzyme Inhibition

Beyond their anticancer and anti-inflammatory effects, isoindole-1,3-dione derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis. A notable example is their inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Acetylcholinesterase Inhibition Data

The following table summarizes the IC50 values of several isoindole-1,3-dione derivatives against acetylcholinesterase.

| Compound/Derivative | AChE IC50 (µM) | Reference |

| Compound 7a | 2.1 | [4] |

| Compound 7f | 2.1 | [4] |

| Rivastigmine (Reference) | 11.07 | [4] |

| Derivative I (with phenyl substituent) | 1.12 | [5] |

| Donepezil (Reference) | - | [5] |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Caption: MTT assay workflow.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoindole-1,3-dione derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Caption: Broth microdilution workflow.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the isoindole-1,3-dione derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The isoindole-1,3-dione scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore the therapeutic potential of this important class of compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into novel therapies for a variety of diseases.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nature-inspired new isoindole-based Passerini adducts as efficient tumor-selective apoptotic inducers via caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Phthalimide-Based Compounds: A Technical Guide for Drug Development Professionals

Executive Summary

Phthalimide-based compounds, a class of molecules initially shadowed by the thalidomide tragedy, have re-emerged as a cornerstone of modern therapeutics, particularly in oncology and immunology. Their unique mechanism of action, centered on the hijacking of the ubiquitin-proteasome system, has opened new avenues for targeting proteins previously considered "undruggable." This technical guide provides an in-depth exploration of the molecular machinery manipulated by phthalimide derivatives, offering researchers and drug development professionals a comprehensive overview of their function, quantitative parameters, and the experimental protocols required for their evaluation. We delve into the core principles of Cereblon-mediated targeted protein degradation, the immunomodulatory and anti-angiogenic effects, and the evolution of these molecules into powerful therapeutic platforms like Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Tale of Redeemed Chemistry

The story of phthalimide-based drugs is one of remarkable scientific redemption. Initially introduced as the sedative thalidomide in the 1950s, its devastating teratogenic effects led to its withdrawal and a tightening of drug safety regulations worldwide.[1] However, subsequent research revealed its potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for treating complications of leprosy and multiple myeloma.[1][2]

The pivotal breakthrough came with the identification of Cereblon (CRBN) as the primary direct target of thalidomide.[2][3][4] This discovery unraveled a novel pharmacological mechanism: these compounds act as "molecular glues," modulating the function of an E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[4][5] This guide will dissect this mechanism, providing the technical details necessary to harness its power for therapeutic innovation.

The Core Mechanism: Hijacking the CRL4-CRBN E3 Ubiquitin Ligase

The central mechanism of action for phthalimide-based compounds involves the targeted degradation of proteins via the Ubiquitin-Proteasome System (UPS). The key player in this process is the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), for which Cereblon (CRBN) serves as a substrate receptor.[2][3][4]

Phthalimide-based drugs, including thalidomide and its more potent derivatives lenalidomide and pomalidomide, bind to a specific pocket within the CRBN protein.[4] This binding event does not inhibit the E3 ligase; instead, it allosterically modifies the substrate-binding surface of CRBN. This altered surface gains the ability to recognize and bind proteins that are not natural substrates of the CRL4-CRBN complex. These newly recruited proteins are termed "neosubstrates."[3][4]

Once a neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated—tagged with a chain of ubiquitin molecules. This ubiquitin tag serves as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and destroys the neosubstrate.[5] This targeted protein degradation is the foundation for the diverse therapeutic effects of these drugs.

Key Neosubstrates and Therapeutic Implications

The specific clinical effects of phthalimide-based drugs are determined by the particular neosubstrates they target for degradation.

-

Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma, lenalidomide and pomalidomide induce the degradation of these two lymphoid transcription factors.[2][5] IKZF1 and IKZF3 are essential for myeloma cell survival. Their degradation leads to the downregulation of key oncogenes like MYC and interferon regulatory factor 4 (IRF4), ultimately resulting in cancer cell death.[6][7]

-

Casein Kinase 1A1 (CK1α): In patients with myelodysplastic syndrome (MDS) characterized by a deletion on chromosome 5q (del(5q)), lenalidomide is highly effective.[8][9] The gene for CK1α is located in this deleted region, leading to haploinsufficiency. Lenalidomide induces the degradation of the remaining CK1α, creating a state of synthetic lethality that selectively kills the malignant del(5q) cells.[5][8][10]

-

SALL4 and MEIS2: The teratogenic (birth defect-causing) effects of thalidomide are also mediated by CRBN.[3] This is thought to occur through the degradation of neosubstrates like the transcription factor SALL4, which is crucial for embryonic development, and by blocking the degradation of endogenous substrates like MEIS2.[2][3]

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of a phthalimide-based compound is a function of its binding affinity to CRBN and its efficiency in inducing the degradation of specific neosubstrates. These parameters are quantified by metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) for binding, and the half-maximal degradation concentration (DC50).

Table 1: Binding Affinities of IMiDs® to Cereblon (CRBN)

| Compound | Assay Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Thalidomide | Competitive Titration | Ki | ~250 nM | [4] |

| Isothermal Titration Calorimetry | Kd | 14.7 µM | [1] | |

| Lenalidomide | Competitive Titration | Ki | ~178 nM | [4] |

| Competitive Binding | IC50 | ~2 µM | [11][12] | |

| Pomalidomide | Competitive Titration | Ki | ~157 nM | [4] |

| Fluorescence Polarization | IC50 | 153.9 nM | [1] |

| | Competitive Binding | IC50 | ~2 µM |[11] |

Table 2: Neosubstrate Degradation Potency of Phthalimide-Based Compounds

| Compound | Target Protein | Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| Pomalidomide | IKZF1 | HEK293T-HiBit | DC50 | 0.375 µM | [6] |

| Pomalidomide | IKZF1 | MM.1S | Dmax | >90% | [13] |

| 4-OH-EM12 | IKZF1 | HEK293 | DC50 | 28 nM | [14] |

| Lenalidomide | CK1α | Various | N/A | Induces degradation | [8][9][15] |

| dBET1 (PROTAC) | BRD4 | MV4;11 | EC50 | 430 nM | [16] |

| dBET6 (PROTAC) | BRD4 | HEK293T | DC50 | 6 nM |

| PROTAC 1 | BRD4 | Burkitt's Lymphoma | DC50 | < 1 nM |[17] |

Note: Values can vary significantly based on the specific assay conditions, cell line, and experimental methodology used.

Broader Mechanisms: Immunomodulation and Anti-Angiogenesis

Beyond targeted protein degradation, phthalimide-based compounds exhibit pleiotropic effects that contribute to their therapeutic efficacy.

-

Immunomodulatory Effects: These compounds enhance the immune response against cancer cells. They provide co-stimulation for T-cells and Natural Killer (NK) cells, leading to increased proliferation and cytotoxic activity.[10][18][19] This is accompanied by an increase in the production of anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[18][19] These immunomodulatory activities are also dependent on CRBN.[6][18]

-

Anti-Angiogenic Effects: Thalidomide was first noted for its ability to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth.[2] While the CRBN-dependent degradation of neosubstrates is a key part of this, other mechanisms have been proposed, including the induction of ceramide, which leads to the depletion of Vascular Endothelial Growth Factor (VEGF) receptors.[20]

The Next Generation: Phthalimide-Based PROTACs

The discovery of the phthalimide-CRBN interaction has been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase (an "E3-recruiter"), and a chemical linker connecting the two.[21]

Phthalimide derivatives like thalidomide and pomalidomide are among the most widely used E3-recruiters, hijacking the CRL4-CRBN complex.[21][22] The PROTAC acts as a bridge, bringing the POI into close proximity with the E3 ligase, leading to the POI's ubiquitination and degradation. This technology allows for the targeted destruction of virtually any protein for which a binding ligand can be developed, dramatically expanding the "druggable" proteome.[23]

Experimental Protocols

Evaluating the activity of phthalimide-based compounds requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

CRBN Binding Assay (Homogeneous Time-Resolved FRET)

This assay quantitatively measures the binding affinity of a compound to the CRBN E3 ligase complex in a competitive format.

-

Principle: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) is used to detect the displacement of a fluorescently-labeled thalidomide tracer from a GST-tagged CRBN protein by a test compound. When a Europium cryptate-labeled anti-GST antibody (donor) and the red-labeled thalidomide tracer (acceptor) are bound to CRBN, FRET occurs. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[18][24]

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) and a positive control (e.g., unlabeled pomalidomide).

-

Assay Plate Dispensing: Dispense 5 µL of the compound dilutions or vehicle control into a low-volume 384-well white plate.

-

Protein Addition: Add 5 µL of human GST-tagged CRBN protein to each well and incubate for 10 minutes at 25°C.[25]

-

HTRF Reagent Addition: Prepare a mix of anti-GST-Europium Cryptate antibody and Thalidomide-Red ligand. Add 10 µL of this mix to each well.

-

Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light.[25][26]

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot it against the test compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

In-Cell Ubiquitination Assay

This assay confirms that a neosubstrate is ubiquitinated in a compound-dependent manner within cells.

-

Principle: Cells are co-transfected with plasmids expressing a tagged protein of interest (POI) and tagged ubiquitin. Following treatment with the phthalimide-based compound, the POI is immunoprecipitated, and the presence of co-precipitated, ubiquitinated POI is detected by Western blot.

-

Methodology:

-

Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing the HA-tagged POI (e.g., IKZF1) and FLAG-tagged Ubiquitin. Culture for 48 hours.[3]

-

Compound Treatment: Treat the transfected cells with the test compound (e.g., 1 µM pomalidomide) or DMSO vehicle for 4-6 hours. To prevent proteasomal degradation of the ubiquitinated protein, also treat with a proteasome inhibitor (e.g., 10 µM MG132) for the final 4 hours.

-

Cell Lysis: Lyse the cells in a denaturing RIPA buffer containing 1-2% SDS and deubiquitinase inhibitors (e.g., N-Ethylmaleimide, NEM). Boil the lysates for 10 minutes to dissociate non-covalent protein interactions.[3]

-

Lysate Dilution & Immunoprecipitation (IP): Dilute the lysate 10-fold with SDS-free buffer to reduce the SDS concentration to <0.2%. Perform immunoprecipitation by incubating the diluted lysate with an anti-HA antibody overnight at 4°C.[3]

-

Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-FLAG antibody to detect the polyubiquitin chains attached to the immunoprecipitated HA-IKZF1. A ladder of high-molecular-weight bands in the compound-treated lane indicates successful ubiquitination.

-

Zebrafish Anti-Angiogenesis Assay

This in vivo assay provides a rapid assessment of the anti-angiogenic potential of a compound.

-

Principle: Transgenic zebrafish embryos, such as the Tg(fli1:EGFP) line which expresses Green Fluorescent Protein (GFP) in endothelial cells, are used to visualize blood vessel development. The effect of a test compound on the formation of subintestinal vessels (SIVs) or intersegmental vessels (ISVs) is observed and quantified.[27][28]

-

Methodology:

-

Embryo Collection: Collect fertilized eggs from a crossing of Tg(fli1:EGFP) zebrafish.

-

Dechorionation and Staging: At 24 hours post-fertilization (hpf), enzymatically remove the chorion and place embryos in multi-well plates (1 embryo/well).[27]

-

Compound Treatment: Add embryo medium containing various concentrations of the test compound or a vehicle control (e.g., 0.1% DMSO). Include a known anti-angiogenic agent like thalidomide as a positive control.

-

Incubation: Incubate the embryos at 28.5°C for 24-48 hours.

-

Imaging: Anesthetize the embryos and mount them in a methylcellulose solution on a glass slide. Image the trunk and yolk region using a fluorescence microscope.

-

Quantification and Analysis: Quantify the length and number of ISVs or the sprouting of SIVs.[28] A significant reduction in vessel growth compared to the vehicle control indicates anti-angiogenic activity. Assess for any teratogenic effects, such as fin malformation or pericardial edema.[27]

-

Conclusion and Future Directions

The mechanism of action of phthalimide-based compounds represents a paradigm shift in pharmacology, moving from classical occupancy-driven inhibition to event-driven, catalytic degradation of target proteins. The ability to hijack the CRL4-CRBN E3 ligase has not only provided powerful therapies for hematological malignancies but has also furnished the field of drug discovery with a critical tool for developing PROTACs.

Future research will focus on several key areas:

-

Expanding the E3 Ligase Toolbox: Identifying and validating new E3 ligase-recruiting moieties beyond the phthalimide scaffold to overcome resistance and expand tissue-specific degradation.

-

Rational Degrader Design: Improving computational models to predict ternary complex formation and substrate ubiquitination, enabling the rational design of more potent and selective degraders.

-

Understanding Resistance Mechanisms: Elucidating how cancer cells develop resistance to these agents, often through mutations in CRBN or downstream components of the UPS, will be crucial for developing next-generation therapies.

The principles outlined in this guide provide a foundational understanding for scientists and researchers aiming to contribute to this exciting and rapidly evolving field. The continued exploration of this unique mechanism of action promises to deliver a new wave of therapeutics capable of addressing a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein degradation kinetics measured by microinjection and live-cell fluorescence microscopy | Semantic Scholar [semanticscholar.org]

- 3. Ubiquitination assay [bio-protocol.org]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. | Broad Institute [broadinstitute.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. revvity.com [revvity.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Thalidomide-induced antiangiogenic action is mediated by ceramide through depletion of VEGF receptors, and is antagonized by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. chempartner.com [chempartner.com]

- 26. resources.revvity.com [resources.revvity.com]

- 27. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed exploration of the discovery, history, synthesis, and biological significance of the isoindole scaffold, with a focus on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and its related derivatives.

Introduction and Nomenclature

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, with the CAS number 138220-90-3, belongs to the broad class of organic molecules known as isoindole derivatives. Structurally, it is a derivative of phthalimide, where the benzene ring has been fully hydrogenated to form a cyclohexane ring, and an acetic acid moiety is attached to the nitrogen atom. The core of this molecule is the octahydroisoindole-1,3-dione skeleton.

While specific research on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid is limited in publicly available literature, the isoindole and phthalimide scaffolds are of immense importance in medicinal chemistry.[1][2][3] This guide will provide a comprehensive overview of the discovery and history of this class of compounds, their synthesis, biological activities, and the pivotal role they have played in shaping modern drug development. The notorious history and subsequent therapeutic rebirth of thalidomide, a prominent phthalimide derivative, will be discussed in detail as it offers crucial lessons in pharmacology and drug regulation.[4][5][6][7]

Discovery and History of the Phthalimide Scaffold: The Thalidomide Saga

The history of phthalimide derivatives is inextricably linked with the story of thalidomide.

Initial Development and Use: Thalidomide was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal.[6][8] It was initially marketed in 1957 as a sedative and antiemetic, particularly for morning sickness in pregnant women, under the trade name Contergan.[4][7] The drug was considered safe at the time due to its low toxicity in rodent studies.[5]

The Teratogenic Tragedy: In the late 1950s and early 1960s, a sudden increase in the incidence of severe birth defects was observed. Dr. William McBride, an Australian obstetrician, was one of the first to publicly link thalidomide to these defects in 1961.[6] The use of thalidomide by pregnant women resulted in thousands of infants being born with a range of severe and debilitating conditions, most notably phocomelia, a malformation of the limbs.[4][6] This tragedy led to the withdrawal of thalidomide from the market in 1961 and prompted a fundamental shift in drug regulation, leading to much stricter testing requirements for new medicines.[4]

Rediscovery and Therapeutic Applications: Despite its tragic past, thalidomide was found to have potent anti-inflammatory and immunomodulatory properties. In 1965, it was serendipitously discovered to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy.[5] This marked the beginning of thalidomide's renaissance.

Further research into its mechanism of action revealed its anti-angiogenic and anti-cancer properties.[7] In 2006, thalidomide was approved by the FDA for the treatment of multiple myeloma.[7] This has led to the development of more potent and safer analogs, such as lenalidomide and pomalidomide, which are now standard treatments for this and other hematological malignancies.[9]

Synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and its Analogs

The synthesis of N-substituted isoindoline-1,3-diones is typically achieved through the condensation of the corresponding anhydride with a primary amine. For the target molecule, this would involve the reaction of hexahydrophthalic anhydride with glycine. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid.

Experimental Protocol: Synthesis of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (A Representative Analog)

This protocol is adapted from a published procedure for a structurally related compound and can be modified for the synthesis of other N-substituted hexahydrophthalimides.[2]

-

Dissolution of Reactants: Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (0.00125 mol) in 150 mL of glacial acetic acid. In a separate flask, dissolve hexahydrophthalic anhydride (0.00125 mol) in 150 mL of glacial acetic acid.

-

Reaction: Add the hexahydrophthalic anhydride solution to the acetohydrazide solution with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.

-

Precipitation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., isopropyl alcohol or ethyl alcohol) to obtain the purified compound.

Mechanism of Action of Phthalimide Derivatives: The Role of Cereblon

The diverse biological effects of thalidomide and its analogs are primarily mediated through their interaction with the protein cereblon (CRBN) .[10][11] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[12]

Thalidomide and its derivatives act as "molecular glues" that bind to CRBN and alter its substrate specificity.[12] This binding induces the recruitment of new protein substrates (neosubstrates) to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[12] The specific neosubstrates targeted for degradation depend on the particular phthalimide derivative, which explains their diverse therapeutic and adverse effects. For example, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is responsible for the anti-myeloma activity of lenalidomide and pomalidomide.[11]

Caption: Signaling pathway of thalidomide-mediated protein degradation via Cereblon.

Biological Activities and Quantitative Data of Isoindole Derivatives

Isoindole and phthalimide derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[2][3] Below is a summary of quantitative data for some representative isoindole derivatives.

| Compound Class | Target/Assay | IC50/Activity | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | IC50 = 2.1 - 7.4 µM | [13][14] |

| N-benzylisoindole-1,3-dione derivatives | A549-Luc (lung adenocarcinoma) cells | IC50 ≈ 114 - 116 µM (48h) | [15] |

| Halogenated isoindole-1,3(2H) dione derivatives | Leishmania tropica | IC50 ≈ 0.0478 µmol/mL | [16][17] |

| Isoindoline-1,3-dione derivatives | Analgesic activity (acetic acid induced writhing) | Up to 78.78% protection | [18] |

| Isoindoline-1,3-dione derivatives | Anti-inflammatory (protein denaturation) | Up to 83% inhibition | [18] |

Conclusion and Future Directions

While specific information on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid is not extensively available, the broader family of isoindole and phthalimide derivatives remains a fertile ground for drug discovery and development. The remarkable story of thalidomide, from a catastrophic teratogen to a life-saving cancer therapy, underscores the potential for new discoveries within this chemical class.

Future research in this area could focus on:

-

Synthesis and screening of novel derivatives: The octahydroisoindole scaffold, being less explored than its aromatic counterpart, may offer unique pharmacological properties.

-

Elucidation of mechanisms of action: For derivatives not acting through cereblon, identifying their molecular targets is crucial.

-

Structure-activity relationship (SAR) studies: Systematic modifications of the isoindole core and its substituents can lead to the optimization of potency and selectivity.

-

Targeted protein degradation: The "molecular glue" concept pioneered by thalidomide is now a major area of research, with the potential to target previously "undruggable" proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thalidomidetrust.org [thalidomidetrust.org]

- 7. news-medical.net [news-medical.net]

- 8. thalidomide-tragedy.com [thalidomide-tragedy.com]

- 9. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phthalimides [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. media.neliti.com [media.neliti.com]

A Technical Guide to the Spectroscopic Analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. It also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are broadly applicable to solid organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. These predictions are based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~4.0 | Singlet | 2H | -N-CH₂-COOH |

| ~2.8-3.0 | Multiplet | 2H | -CO-CH- |

| ~1.2-2.0 | Multiplet | 8H | Cyclohexane ring -CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | Imide C=O |

| ~170-175 | Carboxylic acid C=O |

| ~45-50 | -CO-CH- |

| ~40-45 | -N-CH₂-COOH |

| ~20-30 | Cyclohexane ring -CH₂- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| ~1770 | Strong | C=O stretch (Imide, asymmetric) |

| ~1700 | Strong | C=O stretch (Imide, symmetric) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1400 | Medium | C-N stretch |

| ~1200 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 211 | [M]⁺ (Molecular Ion) |

| 193 | [M - H₂O]⁺ |

| 166 | [M - COOH]⁺ |

| 152 | [M - CH₂COOH]⁺ |

| 79 | [Cyclohexane fragment]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : The analysis is performed on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Processing : The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Instrument Setup : The analysis is performed on a mass spectrometer equipped with an ESI source. The sample solution is introduced into the source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Data Acquisition :

-

The sample is sprayed into the ESI source, where it is ionized.

-

The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, showing the relative abundance of each ion.

-

-

Data Analysis : Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Potential Therapeutic Targets of Isoindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Derivatives of isoindole have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of isoindole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Enzyme Inhibition

Isoindole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to selectively bind to and modulate the activity of these protein targets is a cornerstone of their therapeutic potential.

Cholinesterase Inhibition in Neurodegenerative Diseases

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Several isoindole-1,3-dione derivatives have shown potent inhibitory activity against these enzymes.

Table 1: Inhibitory Activity of Isoindole Derivatives against Cholinesterases

| Compound/Derivative | Target | IC50 Value | Reference |

| Phenyl-substituted isoindoline-1,3-dione (I) | AChE | 1.12 µM | [1][2] |

| Diphenylmethyl-substituted isoindoline-1,3-dione (III) | BuChE | 21.24 µM | [1][2] |

| N-benzylamine-phthalimide derivative | AChE | 34 nM | [1] |

| N-benzylamine-phthalimide derivative | BuChE | 0.54 µM | [1] |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione series | AChE | 0.9 - 19.5 µM | [1] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (7a, 7f) | AChE | 2.1 µM | [3] |

| Isoindolin-1,3-dione-based acetohydrazide (8a) | AChE | 0.11 µM | [4] |

| Isoindolin-1,3-dione-based acetohydrazide (8g) | BuChE | 5.7 µM | [4] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Isoindole-based compounds have emerged as effective CA inhibitors.

Table 2: Inhibitory Activity of Isoindole Derivatives against Carbonic Anhydrase Isoforms

| Compound/Derivative | Target | Ki Value | IC50 Value | Reference |

| Isoindole-1,3-dione-isoxazole hybrid (9-12 series) | hCA I | - | 23.17 - 79.58 nM | [5] |

| Isoindole-1,3-dione-isoxazole hybrid (9-12 series) | hCA II | - | 36.58 - 88.28 nM | [5] |

| Isoindolinone derivative (2c) | hCA I | 11.48 nM | - | [6][7] |

| Isoindolinone derivative (2f) | hCA I | 16.09 nM | - | [6][7] |

| Isoindolinone derivative (2c) | hCA II | 9.32 nM | - | [6][7] |

| Isoindolinone derivative (2f) | hCA II | 14.87 nM | - | [6][7] |

| Methanoisoindole-chalcone hybrid (7a-n series) | hCA I | 405.26 - 635.68 pM | - | [8] |

| Methanoisoindole-chalcone hybrid (7a-n series) | hCA II | 245.40 - 489.60 pM | - | [8] |

Cyclooxygenase (COX) Inhibition in Inflammation

Cyclooxygenase (COX-1 and COX-2) enzymes are key mediators of inflammation. Isoindole derivatives have been explored as COX inhibitors for their potential anti-inflammatory effects.

Table 3: Inhibitory Activity of Isoindole Derivatives against Cyclooxygenase Isoforms

| Compound/Derivative | Target | IC50 Value | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Substituted 1H-Isoindole-1,3(2H)-dione (D) | COX-2 | 90.28 µM |[9] | | Isoindoline derivatives of α-amino acids | COX-1 / COX-2 | Various |[10][11] | | Thienopyrimidine-aminothiazole hybrids | VEGFR-2 | Various |[12] |

Anticancer Activity

A significant area of research for isoindole derivatives is in oncology. These compounds exert their anticancer effects through various mechanisms, including cytotoxicity, induction of apoptosis, and cell cycle arrest.

Table 4: Cytotoxic Activity of Isoindole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| N-benzylisoindole-1,3-dione (3) | A549-Luc | 114.25 µM | [13] |

| N-benzylisoindole-1,3-dione (4) | A549-Luc | 116.26 µM | [13] |

| Isoindole derivative (7) | A549 | 19.41 µM | [14] |

| Isoindole derivative (1i) | A549 | 14.87 µM | [15] |

| Isoindole derivative (1i) | HT-29 | 5.90 µM | [15] |

| Meriolin 16 | Various | 50 nM | [16] |

| Indole-isoxazole hybrid (36) | HeLa | 1.768 µM | [17] |

| Indole-isoxazole hybrid (36) | A549 | 2.594 µM | [17] |

Modulation of Protein-Protein Interactions

Targeting protein-protein interactions (PPIs) is a burgeoning field in drug discovery. Isoindole derivatives have shown potential in modulating such interactions, as exemplified by the Keap1-Nrf2 pathway.

Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[18][19][20][21] Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.[18][21] Isoindole derivatives that can disrupt the Keap1-Nrf2 interaction can therefore upregulate this protective pathway, offering therapeutic potential in diseases associated with oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Isoindole-1,3-dione Derivatives (General Procedure)

A common method for the synthesis of N-substituted isoindole-1,3-diones involves the reaction of phthalic anhydride with a primary amine. In a typical procedure, a mixture of phthalic anhydride and the desired primary amine is refluxed in a suitable solvent, such as glacial acetic acid or toluene, for several hours. The product is then isolated by filtration and can be further purified by recrystallization.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The AChE inhibitory activity is determined spectrophotometrically using a modified Ellman's method. The assay mixture typically contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound (isoindole derivative) at various concentrations, and the enzyme (AChE). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then determined from a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay